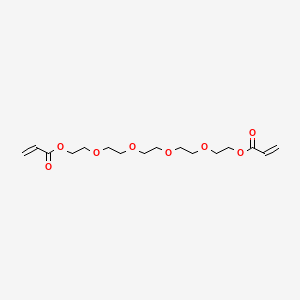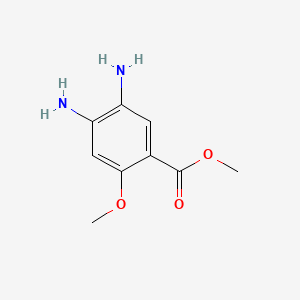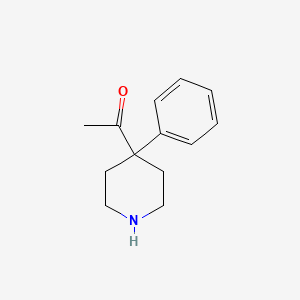
4-Methyltetradecane
Vue d'ensemble
Description
4-Methyltetradecane is an alkane with the molecular formula C15H32 . It has a molecular weight of 212.4146 . The IUPAC Standard InChI for 4-Methyltetradecane is InChI=1S/C15H32/c1-4-6-7-8-9-10-11-12-14-15(3)13-5-2/h15H,4-14H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of 4-Methyltetradecane consists of a chain of 15 carbon atoms, with one of the carbon atoms (the 4th one) being bonded to an extra methyl group .Physical And Chemical Properties Analysis
4-Methyltetradecane has a fusion (melting) point of 240.3 K and an enthalpy of vaporization of 55.9 kJ/mol at 413 K . More physical and chemical property data can be found in the NIST ThermoData Engine .Applications De Recherche Scientifique
1. High-Resolution Spectroscopy
4-Methyltetradecane has been utilized in high-resolution four-dimensional 1H-13C NOE spectroscopy, enhancing sensitivity and resolution in the study of large proteins. This application was demonstrated with Malate Synthase G, highlighting the molecule's utility in complex spectroscopic techniques (Tugarinov, Kay, Ibraghimov, & Orekhov, 2005).
2. Anticarcinogenic and Antioxidant Effects
Research has shown that 4-Methyltetradecane derivatives, specifically 4-methylimidazole, exhibit significant anticarcinogenic and antioxidant effects. These effects were studied in the context of MCF-7 cell line proliferation and oxidative stress mitigation (Tazehkand et al., 2017).
3. Organic Reaction Solvent
4-Methyltetradecane derivatives, particularly 4-Methyltetrahydropyran, have been applied as organic reaction solvents. This compound's versatility in various organic reactions, including radical and Grignard reactions, positions it as a potential substitute for conventional ethers and halogenated solvents in industrial applications (Kobayashi et al., 2019).
4. Dielectric Material in Capacitors
Poly-4-methyl-1-pentene, a related compound, is utilized as a dielectric material in capacitors. Its performance, comparable to biaxially oriented polypropylene, makes it suitable for energy storage applications in electrical capacitors (Ghule, Laad, & Tiwari, 2021).
Safety and Hazards
In case of skin contact with 4-Methyltetradecane, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if necessary. If swallowed, rinse mouth with water . Suitable extinguishing media for fires involving 4-Methyltetradecane include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Propriétés
IUPAC Name |
4-methyltetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32/c1-4-6-7-8-9-10-11-12-14-15(3)13-5-2/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVMHPMCNRGCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334272 | |
| Record name | 4-Methyltetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyltetradecane | |
CAS RN |
25117-24-2 | |
| Record name | 4-Methyltetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



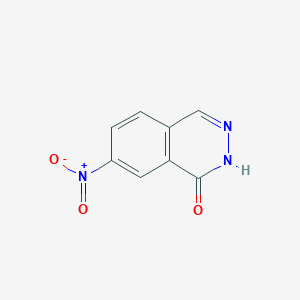

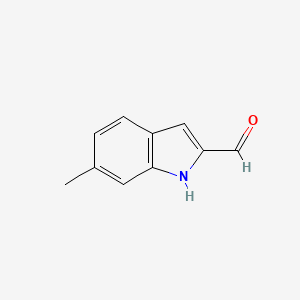
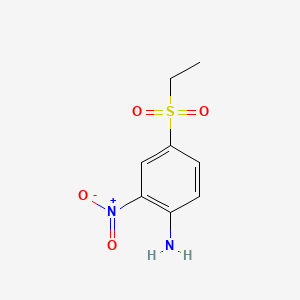
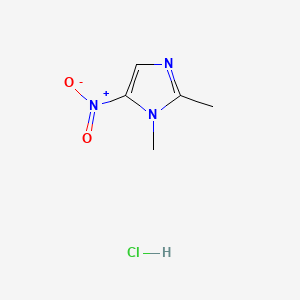
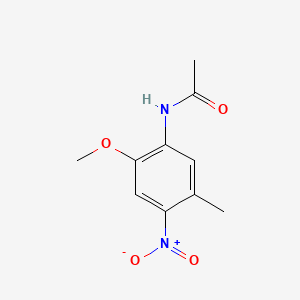
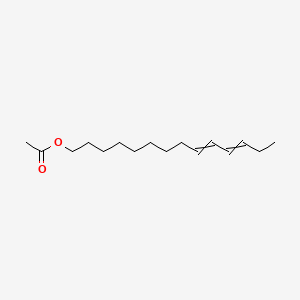
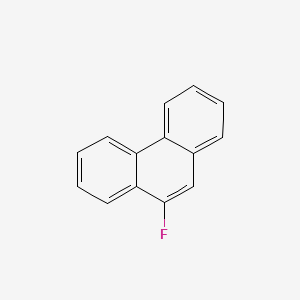
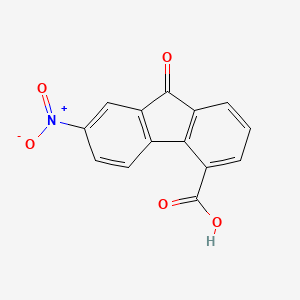
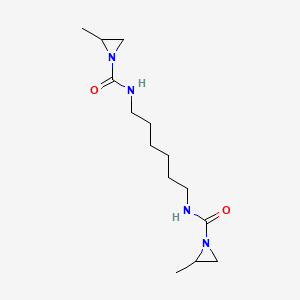
![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)
